Bêta-tocophérol

Vue d'ensemble

Description

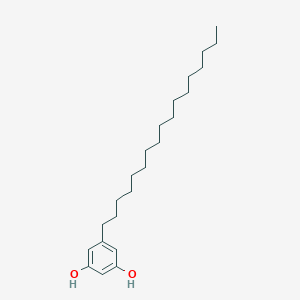

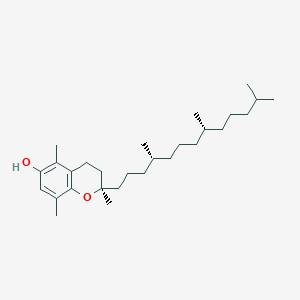

Beta-tocopherol is one of the chemical forms of vitamin E, which is a family of fat-soluble antioxidants. These antioxidants play a crucial role in protecting cells from oxidative damage. Beta-tocopherol, similar to its homologs, is involved in scavenging free radicals and reactive oxygen species such as singlet molecular oxygen (1O2). The effectiveness of beta-tocopherol in quenching 1O2 is significant, as it is comparable to alpha-tocopherol, which is the most prevalent form of vitamin E .

Synthesis Analysis

The synthesis of tocopherols, including beta-tocopherol, occurs through the condensation of isopentyl diphosphate and homogentisic acid in plastid membranes. This process is part of the vitamin E biosynthetic pathway, which is essential for producing these antioxidants that contribute to various metabolic processes in plants and potentially in other organisms .

Molecular Structure Analysis

Beta-tocopherol's molecular structure includes a chromane ring with a free hydroxyl group at position 6, which is crucial for its antioxidant activity. The methylation pattern on the chromane ring differentiates beta-tocopherol from other tocopherols. Specifically, the presence of methyl groups at positions 5 and 8 of the chromane ring is characteristic of beta-tocopherol. This methylation pattern influences its physical quenching efficiency and chemical reactivity with 1O2 .

Chemical Reactions Analysis

The chemical reactivity of beta-tocopherol with singlet molecular oxygen is relatively low, accounting for only a small fraction of its physical quenching capacity. When beta-tocopherol does react chemically with 1O2, the primary products are tocopheryl quinones. However, beta-tocopherol exhibits particularly low reactivity compared to other tocopherol homologs, which may make it more suitable for biological conditions where the accumulation of oxidation products is undesirable .

Physical and Chemical Properties Analysis

Beta-tocopherol's physical and chemical properties are closely related to its antioxidant function. It is effective in physically quenching 1O2, with its efficiency being second only to alpha-tocopherol among the tocopherol homologs. The presence of a free hydroxyl group on the chromane ring is essential for this activity. Despite its lower chemical reactivity, beta-tocopherol's ability to physically quench reactive oxygen species without forming significant amounts of reactive products makes it a potentially valuable antioxidant under certain biological conditions .

Applications De Recherche Scientifique

Complément alimentaire

Le bêta-tocophérol est une forme de vitamine E présente en quantités variables dans notre alimentation, principalement dans les huiles végétales, certaines graines oléagineuses et les noix . Il est considéré comme un composé alimentaire bioactif .

Antioxydant

Le this compound est connu pour ses propriétés antioxydantes. Il a la capacité d'interagir avec les groupes acyles polyinsaturés et de piéger les radicaux peroxyles lipidiques et de désactiver les espèces réactives de l'oxygène (ROS), protégeant ainsi les acides gras de la peroxydation lipidique .

Activité métabolique

Le this compound est métaboliquement actif. L'activité des formes non alpha-tocophérol est exprimée en équivalent alpha-tocophérol (%), ce qui représente 50% pour le this compound .

Rôle dans la biosynthèse de la vitamine E

Le this compound joue un rôle dans la biosynthèse de la vitamine E chez les plantes. L'enzyme gamma-tocophérol méthyltransférase (γ-TMT) catalyse la conversion du gamma- en alpha-tocophérol et du delta- en this compound .

Amélioration de la biodisponibilité

La fragmentation de la matrice alimentaire peut augmenter la biodisponibilité des isoformes de la vitamine E, y compris le this compound, et leur transfert vers les micelles .

Production d'ARN

Le this compound signale l'accumulation de 3'-phosphoadénosine 5'-phosphate dans les chloroplastes, ce qui contribue à empêcher la dégradation de l'ARN messager primaire et favorise la production d'ARN messager mature dans le noyau .

Mécanisme D'action

Target of Action

Beta-Tocopherol, like other forms of Vitamin E, primarily targets lipid bilayers in the body . It is a lipophilic antioxidant that protects polyunsaturated fatty acids (PUFAs) from peroxidation reactions . It also plays a significant role in cell signaling .

Mode of Action

Beta-Tocopherol acts as a radical scavenger . It donates a hydrogen atom to lipid peroxyl radicals, thereby blocking the proliferation of lipid peroxidation in membranes . This action helps to protect the integrity of cell membranes and prevent oxidative damage.

Biochemical Pathways

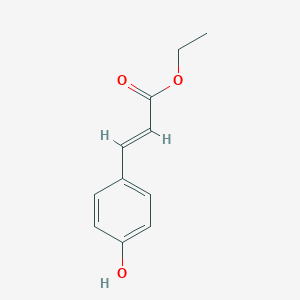

The biosynthesis of Beta-Tocopherol occurs mainly in the plastids of higher plants. It derives from two metabolic pathways: homogentisic acid , an intermediate of degradation of aromatic amino acids, and phytyldiphosphate , which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The clearance of Beta-Tocopherol ranged from 0.081 to 0.190 L/h . This indicates that Beta-Tocopherol is metabolized and eliminated from the body at a moderate rate.

Result of Action

The primary result of Beta-Tocopherol’s action is the protection of cellular structures from oxidative damage. By scavenging free radicals, it prevents lipid peroxidation, thereby preserving the integrity of cell membranes . Additionally, it plays a role in cell signaling , indicating that it may influence various cellular processes beyond its antioxidant activity.

Action Environment

The action of Beta-Tocopherol can be influenced by various environmental factors. For instance, its biosynthesis in plants changes in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Moreover, its levels in seeds are more responsive to environmental factors such as drought and high temperature . This suggests that the action, efficacy, and stability of Beta-Tocopherol can vary depending on the environmental conditions.

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKWNUPNGFDFJ-DQCZWYHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873424, DTXSID30884931 | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

148-03-8, 16698-35-4 | |

| Record name | β-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16698-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R,R)-beta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9365K9PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TOCOPHEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U6A490501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | beta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

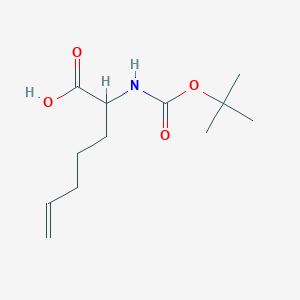

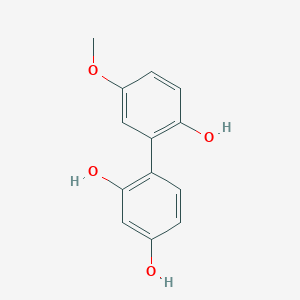

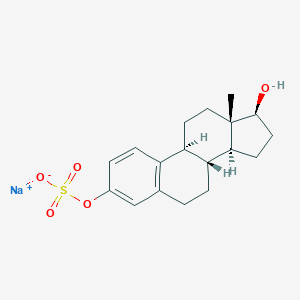

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

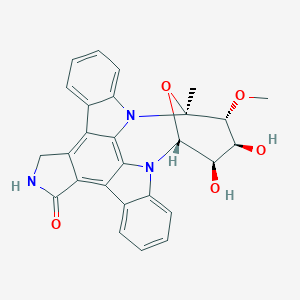

Feasible Synthetic Routes

Q & A

Q1: How does β-Tocopherol differ from α-Tocopherol in its biological activity?

A1: While both are members of the vitamin E family, research shows distinct effects. α-Tocopherol consistently demonstrates an inhibitory effect on smooth muscle cell proliferation, a phenomenon not observed with β-Tocopherol. [, , , , , , , , , , , , , ] This difference is attributed to α-Tocopherol's ability to inhibit protein kinase C (PKC) activity, a key enzyme in cell signaling pathways, while β-Tocopherol does not exhibit this effect. [, , , , , , , , , , , , , ] Interestingly, β-Tocopherol can counteract the inhibitory effects of α-Tocopherol on both cell growth and PKC activity when administered concurrently. [, , , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of β-Tocopherol?

A2: β-Tocopherol has the molecular formula C28H48O2 and a molecular weight of 416.69 g/mol.

Q3: How does the presence of β-Tocopherol impact the oxidative stability of oils?

A5: Research suggests that replacing a portion of α-Tocopherol with other tocopherol derivatives, including β-Tocopherol, could enhance the oxidative stability of oils, as these derivatives exhibit stronger antioxidant effects in such mediums. [, , ]

Q4: How does the structural difference between α- and β-Tocopherol affect their interaction with biological targets?

A6: The presence or absence of a methyl group at the 5-position of the chromanol ring significantly influences the biological activity of tocopherols. [, , , , , , ] This subtle structural variation likely dictates their binding affinity and subsequent effects on targets like PKC.

Q5: What cell lines have been used to study the effects of β-Tocopherol, and what were the key findings?

A8: Several cell lines, including vascular smooth muscle cells from rat (line A7r5) and human aortas, as well as HeLa cells and Chinese hamster ovary cells (CHO), have been utilized in research. [, , , , , , ] Findings consistently demonstrate that α-Tocopherol, not β-Tocopherol, inhibits the proliferation of smooth muscle cells. [, , , , , , ] These studies provide valuable insights into the distinct cellular responses to different tocopherol forms.

Q6: What analytical techniques are commonly employed to quantify and characterize tocopherols like β-Tocopherol?

A9: High-performance liquid chromatography (HPLC) coupled with fluorescence detection emerges as a prominent technique for analyzing tocopherol profiles in various matrices like seeds and oils. [, , , , , , , ] This method offers the sensitivity and selectivity needed to quantify individual tocopherol forms, including β-Tocopherol, within complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)

![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)